ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a piperazine-carboxylate moiety. This structure combines a bicyclic oxazine ring (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine) with a polar piperazine group linked via a carbonyl bridge and an ethyl ester. Such modifications are often designed to optimize pharmacokinetic properties, including solubility and metabolic stability, while retaining biological activity . The compound’s molecular formula is C₁₄H₁₉N₅O₄, with a molecular weight of 337.34 g/mol (estimated based on analogous structures in ). Its synthesis likely involves coupling reactions between pyrazolo-oxazine intermediates and piperazine derivatives, as seen in related compounds (e.g., ).
Properties
IUPAC Name |
ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-2-21-14(20)17-7-5-16(6-8-17)12(19)11-10-15-18-4-3-9-22-13(11)18/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKKKDJGKZTVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C3N(CCCO3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, structural characteristics, and various biological activities, supported by data tables and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound involves several steps that typically include the formation of the pyrazolo[5,1-b][1,3]oxazine core followed by carboxylation. The compound can be synthesized through the reaction of appropriate piperazine derivatives with 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine intermediates.
Structural Features
The compound features a piperazine ring and a pyrazolo[5,1-b][1,3]oxazine moiety. The presence of these rings contributes to its biological activity. The molecular formula is with a molecular weight of approximately 280.29 g/mol.
The mechanism by which pyrazolo compounds exert their biological effects often involves inhibition of key protein kinases. For example, certain pyrazolo derivatives have been shown to inhibit CDK2/cyclin E and Abl kinases . This inhibition can lead to disrupted cell cycle progression and apoptosis in cancer cells.
Data Table: Biological Activities of Related Compounds
Case Study 1: Anticancer Evaluation
In a study evaluating a series of pyrazolo compounds for anticancer activity against various human cancer cell lines (including MCF-7 and K-562), none demonstrated significant cytotoxicity at the tested concentrations. This suggests that further modifications or combinations with other therapeutic agents might be necessary to enhance their efficacy .
Case Study 2: Kinase Inhibition
Another study highlighted the importance of specific functional groups in the binding affinity to protein kinases. The absence of an NH group between the heterocyclic core and the phenyl ring was noted to significantly reduce kinase inhibition potential . This insight may guide future structural modifications of this compound to improve its biological activity.
Comparison with Similar Compounds
Ethyl 6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-2-carboxylate (CAS 153597-59-2)
6-Methyl-6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazin-3-amine (CAS 1706446-80-1)
Phosphodiesterase 4C (PDE4C) Inhibitors
| Compound Name | IC₅₀ (nM) | Key Structural Features |
|---|---|---|
| N-Cyclopropyl-3-[2-(difluoromethoxy)pyridin-4-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | 389.0 | Carboxamide at position 2; difluoromethoxy pyridine substituent |
| Azetidin-1-yl-[3-(3-chlorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl]methanone | 48.2 | Chlorophenyl and azetidine groups |
| Target Compound | Data pending | Piperazine-carboxylate at position 3 |
The target compound’s piperazine-carboxylate group may enhance solubility compared to the above PDE4C inhibitors, though its IC₅₀ remains uncharacterized. The azetidine-chlorophenyl analogue’s superior potency (IC₅₀ = 48.2 nM) suggests that bulky lipophilic groups improve target engagement, whereas polar groups like piperazine may trade potency for improved pharmacokinetics .
Solubility and Pharmacokinetic Profiles
Antitubercular Analogues ()
- PA-824 Derivatives : Pyridine-containing analogues showed improved solubility (e.g., 3-4-fold at low pH) while retaining efficacy against Mycobacterium tuberculosis. The target compound’s piperazine group mimics this strategy, likely enhancing solubility in acidic environments (e.g., gastric fluid) .
- GDC-2394 (NLRP3 Inhibitor) : A sulfonamide-substituted pyrazolo-oxazine with high metabolic stability and solubility. Introduction of basic amines (e.g., piperazine) in the target compound may similarly mitigate toxicity risks associated with lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
